molecular formula C11H14FNO B1471722 Cyclopropyl(4-fluoro-3-methoxybenzyl)amine CAS No. 1541280-93-6

Cyclopropyl(4-fluoro-3-methoxybenzyl)amine

Cat. No.: B1471722
CAS No.: 1541280-93-6
M. Wt: 195.23 g/mol
InChI Key: GWDXJCDGBPZRQX-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluoro-3-methoxybenzyl)amine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-14-11-6-8(2-5-10(11)12)7-13-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDXJCDGBPZRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(4-fluoro-3-methoxybenzyl)amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group, a fluorine atom, and a methoxy group attached to a benzylamine backbone. These functional groups contribute to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It can also act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : The compound has shown promise in antimicrobial assays, potentially effective against various bacterial strains.
  • Anticancer Potential : Research indicates that it may inhibit the proliferation of certain cancer cell lines, suggesting potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNFα release
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of U937 leukemia cells

Case Studies

  • Anti-inflammatory Activity :
    A study on p38 MAPK inhibitors highlighted the potential of compounds similar to this compound in reducing inflammation through dual inhibition pathways. This suggests that the compound could be explored for treating inflammatory diseases effectively .
  • Antimicrobial Evaluation :
    Research into similar compounds has shown significant antimicrobial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy . This positions this compound as a candidate for further exploration in antimicrobial drug development.
  • Anticancer Studies :
    In vitro studies demonstrated that derivatives of cyclopropane compounds could effectively inhibit the proliferation of U937 cells, a human myeloid leukemia cell line. This suggests that this compound may have similar anticancer properties worth investigating .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Antipsychotic Activity:
Cyclopropyl(4-fluoro-3-methoxybenzyl)amine derivatives have been investigated for their potential as selective serotonin receptor agonists. Fluorinated cyclopropane derivatives have shown promise in enhancing the potency and selectivity for 5-HT_2C receptors, which are implicated in mood regulation and anxiety disorders . The introduction of fluorine atoms into the structure not only improves metabolic stability but also optimizes the binding affinity to target receptors .

Histamine Receptor Modulation:
Research indicates that cyclopropylamine derivatives can act as ligands for histamine H3 receptors, which are involved in cognitive processes and neurological functions . These compounds may provide therapeutic benefits for conditions related to memory and attention deficits, making them candidates for treating cognitive impairments associated with neurodegenerative diseases.

Synthesis and Structural Modifications

Synthesis Techniques:
The synthesis of this compound typically involves multiple steps, including the preparation of starting materials like 3-chloro-4-methoxybenzylamine. Methods have been developed to achieve high purity and yield through various organic reactions, such as chlorination followed by amination processes .

Structure-Activity Relationship (SAR):
The modification of the cyclopropyl moiety and the introduction of different substituents on the aromatic ring are critical for enhancing biological activity. For instance, studies have shown that introducing alkoxy groups can significantly improve the selectivity and potency of these compounds at serotonin receptors . The SAR analysis helps in identifying optimal configurations that maximize therapeutic effects while minimizing side effects.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives in various biological assays:

Study Findings Relevance
Study 1Demonstrated high selectivity for 5-HT_2C receptors with minimal activity at 5-HT_2A and 5-HT_2BSuggests potential use in treating mood disorders without adverse effects associated with broader receptor activity
Study 2Showed antimicrobial properties in synthesized derivativesIndicates versatility beyond neuropharmacology, potentially useful in treating infections
Study 3Investigated the modulation of H3 receptors affecting cognitive functionsHighlights potential applications in neurodegenerative disease therapies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl(4-fluoro-3-methoxybenzyl)amine
Reactant of Route 2
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Cyclopropyl(4-fluoro-3-methoxybenzyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.